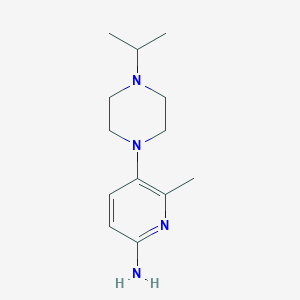
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1,2-dichloroethane with ammonia or a primary amine under high-pressure conditions.
Substitution on the Piperazine Ring: The propan-2-yl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the substituted piperazine with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has an ethyl group instead of a propan-2-yl group on the piperazine ring.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: This compound has an isopropyl group on the piperazine ring.
Uniqueness
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the piperazine ring and the methyl group on the pyridine ring can enhance its interaction with molecular targets, potentially leading to improved therapeutic properties.
Propriétés
Formule moléculaire |
C13H22N4 |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H22N4/c1-10(2)16-6-8-17(9-7-16)12-4-5-13(14)15-11(12)3/h4-5,10H,6-9H2,1-3H3,(H2,14,15) |
Clé InChI |
UETIKTOVFGOGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)N2CCN(CC2)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL](/img/structure/B8621674.png)
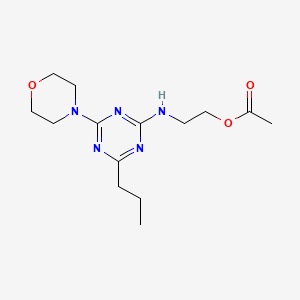

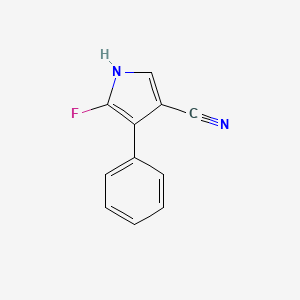
![3-Ethyl-2-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B8621699.png)
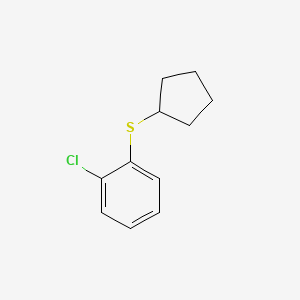
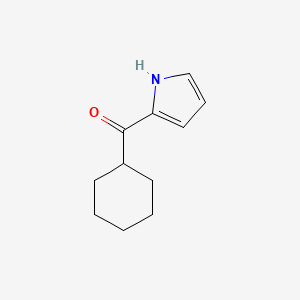
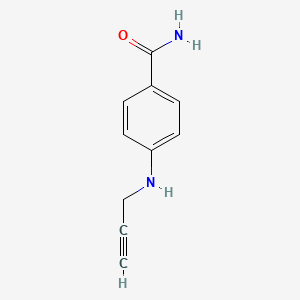
![6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8621739.png)
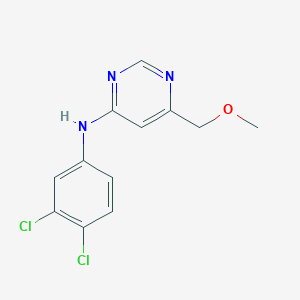


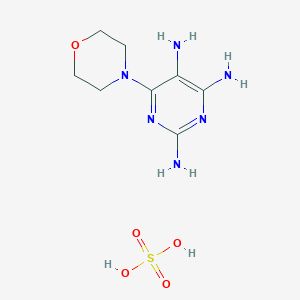
![Di[3,5-di(trifluoromethyl)phenyl]methylamine](/img/structure/B8621792.png)
